molecular formula C26H21NO5 B14996906 ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

Cat. No.: B14996906
M. Wt: 427.4 g/mol
InChI Key: MZQXORDNZFEQDN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno-oxazin core fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chromone intermediate. This intermediate then undergoes cyclization with an appropriate amine to form the chromeno-oxazin core. The final step involves esterification with benzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazin ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-4-phenylbutyrate
  • 4-Ethyl-2-oxo-9-[(2R)-tetrahydro-2-furanylmethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
  • 9-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium

Uniqueness

Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 4-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C26H21NO5/c1-2-30-26(29)18-8-10-19(11-9-18)27-15-22-23(31-16-27)13-12-20-21(14-24(28)32-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3

InChI Key

MZQXORDNZFEQDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2

Origin of Product

United States

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